molecular formula C5H3IN2O B12957664 2-(2-Iodooxazol-4-yl)acetonitrile

2-(2-Iodooxazol-4-yl)acetonitrile

Cat. No.: B12957664
M. Wt: 233.99 g/mol
InChI Key: QHPVJULXAKJLPZ-UHFFFAOYSA-N
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Description

2-(2-Iodooxazol-4-yl)acetonitrile is a versatile chemical building block designed for research and development applications. This compound features an oxazole heterocycle functionalized with an iodine atom at the 2-position and an acetonitrile group at the 4-position. The iodine substituent makes it a valuable intermediate in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the construction of more complex molecular architectures. The electron-withdrawing nitrile group can influence the electronic properties of the oxazole core and provides a handle for further chemical transformations into other functional groups, such as amides or carboxylic acids. Oxazole derivatives are structures of significant interest in medicinal chemistry and materials science due to their diverse biological activities and presence in functional materials. Researchers can utilize this compound in the synthesis of novel pharmaceutical candidates, agrochemicals, or organic ligands. This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H3IN2O

Molecular Weight

233.99 g/mol

IUPAC Name

2-(2-iodo-1,3-oxazol-4-yl)acetonitrile

InChI

InChI=1S/C5H3IN2O/c6-5-8-4(1-2-7)3-9-5/h3H,1H2

InChI Key

QHPVJULXAKJLPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(O1)I)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodooxazol-4-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodooxazol-4-yl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

2-(2-Iodooxazol-4-yl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Iodooxazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its functional groups and the nature of the target. The oxazole ring and the iodine atom play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of nitrile-functionalized heterocycles. Below is a comparative analysis with key analogs:

Compound Core Structure Substituents Molecular Weight Key Functional Groups
2-(2-Iodooxazol-4-yl)acetonitrile Oxazole I (position 2), CN (position 4) ~220.0 (estimated) Acetonitrile, iodooxazole
4-(2,4-Dichloro-phenyl)-thiazol-2-yl]-acetonitrile Thiazole Cl (phenyl positions 2,4), CN (thiazole position 2) ~280.0 Acetonitrile, dichlorophenyl, thiazole
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile Thiazole Benzodioxin (position 4), CN (thiazole position 2) 258.30 Acetonitrile, benzodioxin, thiazole

Key Observations :

  • Electronic Effects : The iodine atom in this compound increases polarizability compared to chlorine or methyl substituents in analogs, enhancing electrophilic reactivity .
  • Steric Hindrance : The bulkier iodine substituent may reduce reaction rates in sterically demanding transformations compared to smaller groups like chlorine .
  • Biological Activity : Thiazole-based analogs (e.g., and ) are frequently employed in drug discovery due to their metabolic stability, whereas oxazole derivatives (like the target compound) are less explored but offer unique electronic profiles for catalysis .
Quantum Chemical Properties

Density Functional Theory (DFT) studies on related nitrile-containing heterocycles () reveal:

  • HOMO-LUMO Gaps : Electron-withdrawing groups (e.g., iodine, CN) lower LUMO energies, increasing electrophilicity. For example, methyl 2-(4-methyl-2-oxochromen-7-yloxy)acetonitrile () has a HOMO-LUMO gap of ~4.5 eV, while iodine substitution likely reduces this gap further .
  • Charge Distribution : The acetonitrile group in this compound polarizes electron density toward the nitrile moiety, facilitating nucleophilic attacks at the oxazole ring .
Reactivity in Condensation Reactions

Similar to arylhydrazononitriles (), the acetonitrile group in the target compound can participate in cycloaddition or condensation reactions. For example:

  • Reaction with hydroxylamine could yield amidoximes, as seen in .
  • The iodine substituent may direct regioselectivity in such reactions compared to non-halogenated analogs.

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